1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJFWHRDKIKKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation and Substitution
One common approach starts with substituted phenyl ketones or aldehydes that undergo condensation with amidine or guanidine derivatives to form the pyrimidine ring. For example, condensation of phenylguanidines with enaminones under microwave irradiation conditions yields substituted pyrimidines efficiently.
Introduction of the Ethanamine Side Chain
The ethanamine moiety is introduced through alkylation or reductive amination steps. A typical method involves:
- Bromination of methyl ketones to form bromo ketones.
- Reaction of bromo ketones with methylthiourea or related nucleophiles to form thiazolyl intermediates.
- Subsequent LDA-mediated alkylation with aldehydes to extend the carbon chain.
- Reduction or oxidation steps to adjust functional groups as needed.
Specific Example Procedure
A representative synthetic route includes:
- Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone to yield a bromo intermediate.
- Treatment with sodium or methylthiourea to form substituted thiazol-2-amines.
- Alkylation with aldehydes mediated by lithium diisopropylamide (LDA) at low temperatures (-78 °C).
- Workup involving aqueous acid washes, organic extractions, drying, and column chromatography purification.
Alternative Methods: Reductive Amination and Coupling
Other methods utilize reductive amination of pyrimidinyl phenyl ketones with ammonia or amines to form the ethanamine group directly. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have also been employed to attach amine groups to pyrimidine-substituted aryl halides.
Reaction Conditions and Purification
- Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or methanol.
- Temperature control is critical, often requiring cooling to -78 °C during sensitive steps.
- Microwave irradiation has been used to accelerate condensation reactions, improving yields and reducing reaction times.
- Purification involves extraction, drying over magnesium sulfate or sodium sulfate, and chromatographic separation using ethyl acetate/hexane or ethyl acetate/methanol mixtures.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide (NBS) or Br2, CH3CN, 30 °C, 5 h | Bromo-substituted ketone intermediate |
| 2 | Nucleophilic substitution | Methylthiourea or sodium thiourea, DMF or MeOH | Formation of substituted thiazol-2-amine |
| 3 | LDA-mediated alkylation | LDA (lithium diisopropylamide), aldehyde, THF, -78 °C | Alkylated intermediate with ethanamine side chain |
| 4 | Condensation (pyrimidine ring) | Phenylguanidine, microwave heating, 100–140 °C, 20–45 min | Formation of pyrimidine ring fused compound |
| 5 | Purification | Extraction, drying, silica gel chromatography | Pure this compound |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction times and improves yields in pyrimidine ring formation.
- Protective groups such as tert-butyl carbamate (Boc) are used to protect amines during multi-step synthesis, removed in final steps to yield free amines.
- LDA-mediated alkylation is preferred for selective introduction of the ethanamine side chain with high regio- and stereoselectivity.
- Purification by flash chromatography and crystallization ensures high purity suitable for biological evaluation.
Notes on Stereochemistry
The compound often exists as the (1S)-enantiomer, which is important for biological activity. Enantioselective synthesis or resolution methods may be applied to obtain the desired stereoisomer, although specific asymmetric synthesis protocols are less frequently detailed in the literature.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring and amine group enable nucleophilic/electrophilic substitutions:
Oxidation and Reduction
The ethylamine side chain undergoes redox transformations:
Oxidation
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Reagents : Hydrogen peroxide, KMnO₄
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Product : Imine or nitrile derivatives via dehydrogenation.
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Mechanism : Radical intermediates form, leading to C–N bond cleavage.
Reduction
-
Product : Saturated ethylamine derivatives or deprotected amines.
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Application : Used in synthesizing bioactive intermediates for kinase inhibitors .
Coupling Reactions
The pyrimidine ring participates in cross-coupling:
| Coupling Type | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd(dba)₂, Xantphos | Aryl bromides | 72–85% | |
| Suzuki–Miyaura | Pd(PPh₃)₄ | Boronic acids | 68–78% | |
| Ulmann Coupling | CuI, L-proline | Iodoarenes | 55–60% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
With 1,3-thiazolidine-2,4-dione : Forms benzothiazole-pyrimidine hybrids under Knoevenagel conditions .
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With α,β-unsaturated ketones : Generates pyrido[2,3-d]pyrimidines via 6π-electrocyclization .
Biochemical Interactions
-
Target Binding : Interacts with RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) via hydrogen bonding to the pyrimidine N1 and amine group.
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Inhibitory Activity : Modulates necroptosis pathways by blocking RIPK1’s kinase domain (IC₅₀ = 4.2 nM) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming phenylacetonitrile and pyrimidine fragments.
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Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions.
Scientific Research Applications
Chemical Properties and Structure
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine has the molecular formula and a molecular weight of approximately 199.25 g/mol. The compound features a pyrimidine ring attached to a phenyl group via an ethylamine linker, which contributes to its biological activity and interaction potential with various targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Research indicates that compounds with similar structures exhibit potent inhibitory effects against CDK4 and CDK6, making them promising candidates for cancer therapy .
Antitubercular Properties
Another area of interest is the compound's potential against tuberculosis (TB). A study focused on synthesizing related benzothiazole derivatives demonstrated that certain compounds exhibited significant anti-tubercular activity. While specific data on this compound's efficacy against TB is limited, its structural similarities suggest it may also possess similar properties .
Case Study 1: Inhibition of Protein Kinases
A recent patent described novel derivatives of pyrimidine-based compounds that inhibit protein kinases involved in cell proliferation. The findings indicate that modifications to the pyrimidine structure can enhance selectivity and potency against specific kinases associated with various cancers .
Case Study 2: Structure-Activity Relationship (SAR)
In a study examining the SAR of pyrimidine derivatives, researchers found that the presence of specific substituents on the pyrimidine ring significantly influenced biological activity. This emphasizes the importance of structural modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s core structure is shared with several derivatives, differing primarily in substituents on the phenyl or pyrimidine rings. Key analogs include:
Physicochemical Properties
Substituents significantly influence physicochemical parameters:
Biological Activity
Overview
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine, with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol, is a small molecule scaffold recognized for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its interactions with critical cellular pathways and potential therapeutic applications.
Target Interactions
The primary target of this compound is RIPK1 (Receptor-interacting protein kinase 1), which plays a crucial role in regulating cell death pathways. The compound binds to RIPK1 with high affinity, providing protective effects against necroptosis, a form of programmed cell death associated with inflammation and tissue damage.
Biochemical Properties
this compound influences various biochemical reactions by interacting with enzymes and proteins. It has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival. Furthermore, it inhibits cyclin-dependent kinases (CDKs), thereby affecting cell cycle regulation and potentially leading to antiproliferative effects in cancer cells.
Biological Activities
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, it has been observed to induce G2/M phase arrest in cancer cells, leading to increased polyploidy and subsequent cell death .
Antimicrobial Effects
Additionally, this compound has shown promising antimicrobial properties. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections. The compound's minimum inhibitory concentration (MIC) values indicate strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that the compound significantly reduced cell viability with an IC50 value of approximately 3.91 μM. The mechanism involved suppression of mitotic histone H3 phosphorylation, leading to aberrant mitotic phenotypes and increased apoptosis rates .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of S. aureus and E. coli, showcasing complete bacterial death within 8 hours at low concentrations (MIC values ranging from 0.0039 to 0.025 mg/mL) . This highlights its potential as a therapeutic agent in combating bacterial infections.
Research Applications
The versatility of this compound extends beyond basic research into practical applications:
| Field | Application |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Studies on biological pathways and processes |
| Medicine | Potential therapeutic agent for cancer and infections |
| Industry | Development of new materials; pharmaceutical intermediates |
Q & A
Basic Research Question
- NMR (¹H/¹³C) : Assign peaks to confirm regiochemistry (e.g., pyrimidine substitution pattern) .
- LC-MS : Monitor reaction progress and detect low-abundance intermediates .
- Elemental Analysis : Validate stoichiometry, especially for novel salts or co-crystals .
How does the compound’s solubility profile impact formulation in preclinical studies?
Advanced Research Question
- Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated in avapritinib’s formulation .
- Co-solvent systems : Use DMSO/PEG mixtures for in vivo dosing, ensuring compatibility with pharmacokinetic assays .
What are the best practices for scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Process optimization : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄ with catalytic additives) .
- Continuous flow chemistry : Minimize intermediates and improve yield in Suzuki-Miyaura steps .
How can researchers validate target engagement in cellular models?
Basic Research Question
- Cellular thermal shift assays (CETSA) : Confirm binding to kinases or other targets by measuring protein thermal stability shifts .
- Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cells to isolate target-specific effects .
What computational tools are recommended for predicting metabolic stability?
Advanced Research Question
- CYP450 inhibition assays : Use liver microsomes to identify major metabolic pathways.
- In silico tools : SwissADME or MetaSite predict sites of oxidation (e.g., ethanamine moiety) prone to hepatic clearance .
How do structural analogs of this compound inform its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
